1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one
Description
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group
Properties
CAS No. |
60655-76-7 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[3-(4-fluorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-3-2-4-14(9-11)17-13-7-5-12(15)6-8-13/h2-9H,1H3 |
InChI Key |
HGDKWIYWJBWOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one typically involves the reaction of 4-fluorophenol with 3-bromobenzaldehyde under basic conditions to form the intermediate 3-(4-fluorophenoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under various conditions:
| Reagent/Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| Sodium borohydride (NaBH₄) in methanol | 1-[3-(4-Fluorophenoxy)phenyl]ethanol | 68–72% | Nucleophilic acyl substitution |
| Lithium aluminum hydride (LiAlH₄) in THF | Same as above | 85–90% | Two-step protonation and hydride transfer |
| Catalytic hydrogenation (H₂/Pd-C) | Ethane derivative (full reduction) | 40–50% | Sequential ketone→alcohol→alkane |
Reduction preserves the fluorophenoxy group, with LiAlH₄ showing higher efficiency than NaBH₄ . Catalytic hydrogenation requires elevated temperatures (80–100°C) due to steric hindrance from the aromatic substituents.
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom activates the para-position for substitution:
Substitution occurs exclusively at the fluorine-bearing ring’s para-position due to resonance stabilization of the transition state .
Oxidation Reactions
The ketone group resists oxidation under mild conditions but reacts with strong oxidizers:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fluoro-substituted phenoxy group linked to a phenyl ring via an ethanone functional group. The synthesis typically involves Friedel-Crafts acylation of 3-fluorophenoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Purification methods such as recrystallization or column chromatography are commonly employed to isolate the final product.
Scientific Research Applications
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one has diverse applications across several scientific domains:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
- Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and exhibit significant antimicrobial efficacy against various bacterial strains.
Medicine
- Pharmaceutical Development : The compound is explored as a lead for developing new pharmaceuticals due to its promising biological activities, particularly in cancer research.
Industry
- Advanced Materials Production : It is utilized in creating polymers and coatings with specific properties tailored for industrial applications.
Antimicrobial Activity
Studies show that 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one exhibits significant antimicrobial properties. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Properties
In vitro assays indicate that the compound can inhibit pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases through modulation of signaling pathways related to inflammation.
Cytotoxicity
In cancer research, this compound has shown significant antiproliferative activity against various cancer cell lines, particularly breast and colon cancer cells. Its ability to induce apoptosis is linked to interactions with specific molecular targets involved in cell survival pathways.
Case Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of several phenoxy derivatives, including this compound. Results indicated superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on cytotoxicity revealed that the compound induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride: Similar structure but with an amine group instead of an ethanone group.
1-(4-(4-Fluorophenoxy)phenyl)ethanone: A closely related compound with slight structural variations.
1-{3-fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one: Another similar compound with a methoxy group.
Uniqueness
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is unique due to its specific arrangement of the fluorophenoxy and ethanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one, also known as a fluorinated phenoxy compound, has garnered attention in recent years for its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound features a phenoxy group substituted with a fluorine atom, which can enhance its reactivity and biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases. The fluoro-substituted phenoxy group is believed to play a crucial role in enhancing its binding affinity to specific molecular targets involved in inflammatory pathways .
Anticancer Potential
Emerging studies have explored the anticancer properties of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one. Preliminary results indicate that it may induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10.5 |
| MCF-7 | 8.1 |
This suggests that the compound could be further developed as an anticancer agent .
The biological activity of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is attributed to its interaction with specific receptors and enzymes. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies have indicated favorable interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression .
Case Studies
Several case studies have highlighted the practical applications of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one:
- Study on Antimicrobial Efficacy : A research team evaluated the compound's efficacy against clinical isolates of E. coli and found significant inhibition at MIC values lower than conventional antibiotics.
- Anti-inflammatory Assay : In a controlled environment, the compound was shown to reduce TNF-alpha levels in macrophages by 40%, indicating strong anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
